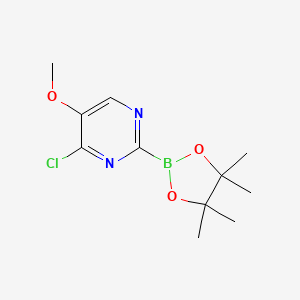
2-(2-Aminoethyl)-6-fluoropyridin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethyl)-6-fluoropyridin-4-OL is a chemical compound that belongs to the class of fluoropyridines It is characterized by the presence of an aminoethyl group and a fluorine atom attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Grignard reagents to introduce the aminoethyl group, followed by fluorination using appropriate fluorinating agents . The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of 2-(2-Aminoethyl)-6-fluoropyridin-4-OL may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminoethyl)-6-fluoropyridin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminoethyl and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(2-Aminoethyl)-6-fluoropyridin-4-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(2-Aminoethyl)-6-fluoropyridin-4-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions, while the fluorine atom can enhance its binding affinity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethylpyridine: Lacks the fluorine atom, which may result in different binding properties and biological activities.
6-Fluoropyridin-4-OL: Lacks the aminoethyl group, affecting its ability to interact with biological targets.
2-(2-Aminoethyl)-pyridine: Similar structure but without the fluorine atom, leading to different chemical and biological properties
Uniqueness
2-(2-Aminoethyl)-6-fluoropyridin-4-OL is unique due to the presence of both the aminoethyl group and the fluorine atom, which together enhance its chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C7H9FN2O |
|---|---|
Peso molecular |
156.16 g/mol |
Nombre IUPAC |
2-(2-aminoethyl)-6-fluoro-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9FN2O/c8-7-4-6(11)3-5(10-7)1-2-9/h3-4H,1-2,9H2,(H,10,11) |
Clave InChI |
NMOQRIMQJQSCRW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=CC1=O)F)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester](/img/structure/B14852819.png)







